Sodium acetate-1-13C
Overview
Description
Sodium acetate-1-13C is a useful research compound. Its molecular formula is C2H3NaO2 and its molecular weight is 83.026 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Measurement of Acetate Production in Ruminants
In the study of ruminant digestion, sodium acetate-1-13C has been utilized as a tracer to measure the gross production rate of acetate in the rumen of sheep. This method provides a non-radioactive alternative to traditional techniques, offering a safer and environmentally friendly option for research in this field (Breves et al., 1987).
2. Studying Fungal Metabolism
This compound plays a significant role in the study of fungal metabolism. It has been used to trace the biosynthesis and biogenetic interrelationships of metabolites produced by fungi, such as Arthropsistruncata. By incorporating this compound into various metabolites, researchers can elucidate their biosynthetic pathways and understand the metabolic processes of these organisms (Ayer & Craw, 1992).
3. Investigating Brain Metabolism
This compound is instrumental in neuroscience research, particularly in studying brain metabolism. By using 1H-[13C]-NMR spectroscopy with this compound, researchers can evaluate cerebral acetate transport and metabolic rates, providing insights into astrocytic function and neuronal metabolism (Patel et al., 2010).
4. Plant Metabolism and Stress Response
In plant biology, this compound aids in understanding the stress response and metabolism of plants. It has been used to study the biosynthesis of stress metabolites in plants like carrots, helping to uncover the polyketide origin of these metabolites and their formation pathways (Stoessl & Stothers, 1978).
5. Drug Development and Biomedical Research
In the field of drug development and biomedical research, this compound is used to study the biosynthesis of various compounds. For example, its incorporation in cultures of Penicillium aurantiogriseum helps in understanding the biosynthesis of hypocholesterolemic agents like compactin (Wagschal et al., 1996).
Mechanism of Action
Target of Action
Sodium Acetate-1-13C is a labeled compound of Sodium Acetate . Sodium Acetate is a commonly used laboratory reagent . .
Mode of Action
As a labeled compound, it is often used in research to trace the metabolic pathways of Sodium Acetate .
Biochemical Pathways
This compound can be used in stable isotope resolved metabolomics (SIRM) studies . In such studies, it has been observed that 13C-labeled metabolites show dynamic enrichment in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .
Properties
IUPAC Name |
sodium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-CGOMOMTCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177981 | |
Record name | Sodium acetate C-13, 1- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.026 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23424-28-4 | |
Record name | Sodium acetate C-13, 1- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023424284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium acetate C-13, 1- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM ACETATE C-13, 1- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J74S8H3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is sodium acetate-1-¹³C useful in studying metabolic pathways?
A: Sodium acetate-1-¹³C is particularly useful for tracing the fate of acetate in biological systems. [] The ¹³C label allows researchers to track the incorporation of acetate into downstream metabolites. For example, researchers used sodium acetate-1-¹³C to investigate the portal appearance rates of short-chain fatty acids (SCFAs) in sheep. [] By infusing labeled acetate and monitoring the ¹³C enrichment in various SCFAs, they gained insights into SCFA metabolism in different dietary conditions.
Q2: Can sodium acetate-1-¹³C be used to synthesize more complex molecules?
A: Yes, sodium acetate-1-¹³C serves as a valuable starting material for synthesizing various ¹³C-labeled compounds. [, ] Researchers have utilized it to produce ethanal-1-¹³C through a shortened synthetic route. [] Furthermore, it plays a crucial role in the synthesis of pyrrole derivatives labeled with ¹³C at specific positions, including key intermediates like ethyl acetoacetate. [] These labeled pyrroles are essential for studying the biosynthesis and metabolic fates of pyrrole-containing natural products.
Q3: Are there any advantages to using sodium acetate-1-¹³C over other ¹³C-labeled precursors?
A: Sodium acetate-1-¹³C stands out due to its cost-effectiveness and versatility in labeling specific molecular positions. [] Compared to other ¹³C sources, it offers a more economical route to various labeled compounds. Additionally, its use allows for the targeted introduction of ¹³C labels, which is crucial for studying specific metabolic transformations or simplifying complex NMR spectra in structural elucidation.
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